5-[(4-ethoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an oxazole ring, a thiazolidine ring, and various substituents. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazolidine Ring: This step may involve the use of sulfur-containing reagents and specific cyclization conditions.
Substitution Reactions: Various substituents, such as the ethoxyphenyl and methoxypropyl groups, can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiazolidine ring.
Reduction: Reduction reactions may target the oxazole ring or other unsaturated regions of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-ETHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
- **5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SELENYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of “5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” lies in its specific combination of functional groups and structural elements, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20N4O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2E)-5-(4-ethoxyphenyl)imino-2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-27-14-7-5-13(6-8-14)22-18-15(12-21)23-17(28-18)11-16-19(25)24(20(29)30-16)9-4-10-26-2/h5-8,11,25H,3-4,9-10H2,1-2H3/b17-11+,22-18? |
InChI Key |
QGENLPVOWKBUOR-WBIXSPHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CCCOC)O)/O2)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CCCOC)O)O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.